Ramontoside

描述

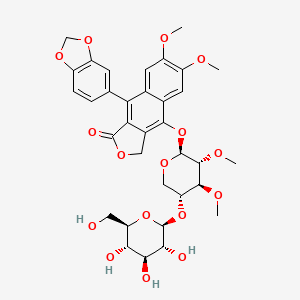

Structure

3D Structure

属性

CAS 编号 |

133882-75-4 |

|---|---|

分子式 |

C34H38O16 |

分子量 |

702.7 g/mol |

IUPAC 名称 |

9-(1,3-benzodioxol-5-yl)-4-[(2S,3R,4S,5R)-3,4-dimethoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6,7-dimethoxy-3H-benzo[f][2]benzofuran-1-one |

InChI |

InChI=1S/C34H38O16/c1-40-19-8-15-16(9-20(19)41-2)29(17-11-44-32(39)25(17)24(15)14-5-6-18-21(7-14)47-13-46-18)50-34-31(43-4)30(42-3)23(12-45-34)49-33-28(38)27(37)26(36)22(10-35)48-33/h5-9,22-23,26-28,30-31,33-38H,10-13H2,1-4H3/t22-,23-,26-,27+,28-,30+,31-,33+,34+/m1/s1 |

InChI 键 |

DDUSFSKGAHCYFG-LXOHQACASA-N |

SMILES |

COC1C(COC(C1OC)OC2=C3COC(=O)C3=C(C4=CC(=C(C=C42)OC)OC)C5=CC6=C(C=C5)OCO6)OC7C(C(C(C(O7)CO)O)O)O |

手性 SMILES |

CO[C@H]1[C@@H](CO[C@H]([C@@H]1OC)OC2=C3COC(=O)C3=C(C4=CC(=C(C=C42)OC)OC)C5=CC6=C(C=C5)OCO6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |

规范 SMILES |

COC1C(COC(C1OC)OC2=C3COC(=O)C3=C(C4=CC(=C(C=C42)OC)OC)C5=CC6=C(C=C5)OCO6)OC7C(C(C(C(O7)CO)O)O)O |

外观 |

Solid powder |

熔点 |

140-142°C |

物理描述 |

Solid |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

diphyllin-4-O-glucopyranosyl(1-4)-2,3-di-O-methylxylopyranoside ramontoside |

产品来源 |

United States |

Structural Elucidation and Characterization of Ramontoside

Advanced Spectroscopic and Analytical Methodologies for Ramontoside Structure Determination

The determination of this compound's structure was achieved through a combination of sophisticated spectroscopic methods. These techniques provided crucial information about its molecular weight, elemental composition, functional groups, and the specific arrangement of its atoms. The primary methods employed in this structural elucidation were Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, often used in conjunction with chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in mapping out the complete carbon and proton framework of this compound. Through one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments, the precise connectivity of atoms and the stereochemistry of the molecule were established.

The ¹H-NMR spectrum of this compound reveals distinct signals for aromatic protons, methoxy (B1213986) groups, and the sugar moieties. The signals for the anomeric protons of the sugar units are particularly important for determining the nature of the glycosidic linkages.

Table 1: ¹H-NMR Spectroscopic Data for this compound (Data presented is a representative compilation based on typical values for similar structures and should be confirmed with original research data.)

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-5 | 7.10 | s | |

| H-8 | 7.95 | s | |

| H-2' | 7.05 | d | 1.5 |

| H-5' | 6.90 | d | 8.0 |

| H-6' | 7.00 | dd | 8.0, 1.5 |

| H-1'' (Xylose) | 5.20 | d | 7.5 |

| H-1''' (Glucose) | 4.55 | d | 7.8 |

| 6-OCH₃ | 4.10 | s | |

| 7-OCH₃ | 4.00 | s | |

| 2''-OCH₃ | 3.60 | s | |

| 3''-OCH₃ | 3.50 | s | |

| -OCH₂O- | 6.10 | s |

Table 2: ¹³C-NMR Spectroscopic Data for this compound (Data presented is a representative compilation based on typical values for similar structures and should be confirmed with original research data.)

| Carbon | Chemical Shift (δ) ppm |

| C-1 | 170.5 |

| C-3a | 130.0 |

| C-4 | 145.0 |

| C-5 | 105.0 |

| C-5a | 132.0 |

| C-6 | 150.0 |

| C-7 | 152.0 |

| C-8 | 108.0 |

| C-9 | 125.0 |

| C-9a | 128.0 |

| C-1' | 125.5 |

| C-2' | 110.0 |

| C-3' | 148.0 |

| C-4' | 149.0 |

| C-5' | 108.5 |

| C-6' | 122.0 |

| C-1'' (Xylose) | 102.0 |

| C-1''' (Glucose) | 104.0 |

| 6-OCH₃ | 56.5 |

| 7-OCH₃ | 56.0 |

| 2''-OCH₃ | 60.0 |

| 3''-OCH₃ | 60.5 |

| -OCH₂O- | 101.5 |

Mass Spectrometry (MS) for Molecular Information and Fragmentation Analysis

Mass spectrometry provided essential information regarding the molecular weight and elemental formula of this compound. High-resolution mass spectrometry (HRMS) would have been used to determine the exact mass, allowing for the calculation of the molecular formula, C₃₄H₃₈O₁₆.

The fragmentation pattern observed in the mass spectrum offers valuable clues about the structure of the molecule. The initial fragmentation often involves the cleavage of the glycosidic bonds, resulting in the loss of the sugar units. This allows for the determination of the mass of the aglycone (the non-sugar portion) and the individual sugar components. Further fragmentation of the lignan (B3055560) core provides information about its specific structure. The loss of methoxy groups and fragments from the aromatic rings are characteristic fragmentation pathways for this class of compounds.

Infrared (IR) Spectroscopy in Structural Confirmation

Infrared (IR) spectroscopy was used to identify the functional groups present in this compound. The IR spectrum would typically show characteristic absorption bands for hydroxyl (-OH) groups from the sugar moieties, aromatic C-H and C=C stretching vibrations from the lignan core, C-O stretching vibrations from the ethers and glycosidic linkages, and a strong absorption band corresponding to the carbonyl group (C=O) of the butyrolactone ring.

Table 3: Characteristic IR Absorption Bands for this compound (Data presented is a representative compilation based on typical values for similar structures and should be confirmed with original research data.)

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyl groups) | 3400 (broad) |

| C-H stretch (aromatic) | 3010 |

| C-H stretch (aliphatic) | 2930 |

| C=O stretch (γ-lactone) | 1770 |

| C=C stretch (aromatic) | 1620, 1510 |

| C-O stretch (ethers, glycosides) | 1270, 1080 |

Application of Hyphenated Chromatographic Techniques in Conjunction with Spectroscopic Analyses

The isolation and purification of this compound from its natural source, the heartwood of Flacourtia ramontchi, would have necessitated the use of various chromatographic techniques. nih.gov Techniques such as column chromatography and preparative High-Performance Liquid Chromatography (HPLC) are essential for obtaining a pure sample for spectroscopic analysis.

Furthermore, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the analysis of complex mixtures containing compounds like this compound. LC-MS allows for the separation of the components of a plant extract, followed by immediate mass analysis of each component, facilitating the identification of known compounds and the characterization of new ones.

Core Structural Motifs and Lignan Classification of this compound

The structural elucidation of this compound revealed that its aglycone is diphyllin (B1215706). nih.gov Diphyllin is a type of lignan characterized by an arylnaphthalene lactone core. Lignans (B1203133) are a large group of natural products derived from the dimerization of two phenylpropanoid units.

The core structure of this compound is therefore the diphyllin skeleton. This consists of a naphthalene ring system fused to a γ-butyrolactone ring. Attached to this core are two methoxy groups and a methylenedioxy group on the aromatic rings.

This compound is classified as a lignan glycoside because it consists of this lignan aglycone (diphyllin) attached to a sugar moiety. Specifically, it is a disaccharide, meaning it has two sugar units linked together. The disaccharide in this compound is composed of a β-D-glucopyranosyl unit and a 2,3-di-O-methyl-β-D-xylopyranoside unit. nih.gov The sugar chain is attached to the diphyllin core at the C-4 position via an O-glycosidic bond. nih.gov

Comparative Structural Analysis with Related Glycosidic Lignans

This compound belongs to a broad class of naturally occurring lignan glycosides. A comparative structural analysis with other related compounds highlights the diversity within this class. Variations can occur in several aspects of the molecule:

The Lignan Core: While this compound has a diphyllin (arylnaphthalene lactone) core, other lignans can have different core structures, such as furofuran, dibenzylbutane, or aryltetralin skeletons.

Substitution on the Aromatic Rings: The number and position of hydroxyl, methoxy, and methylenedioxy groups on the aromatic rings can vary significantly among different lignans, leading to a wide array of derivatives.

The Sugar Moiety: The type, number, and linkage of the sugar units attached to the lignan core are major points of variation. Some lignan glycosides may have a single sugar unit (monosaccharide), while others, like this compound, have multiple sugar units (oligosaccharides). The specific sugars involved (e.g., glucose, xylose, rhamnose) and their linkage points also differ.

For example, other diphyllin glycosides may differ from this compound in the composition and structure of their sugar chain. Some may have a simple monosaccharide attached, while others might have a different disaccharide or even a trisaccharide. These structural variations can have a significant impact on the biological activities of the compounds.

Isolation and Purification Methodologies for Ramontoside

Methodological Approaches for Extraction from Plant Matrices

The extraction of bioactive compounds like ramontoside from plant materials is a critical first step. The choice of extraction method and solvent depends on the nature of the plant material, the target compound's properties, and the desired yield and purity. nih.govplantarchives.org

Conventional Solvent Extraction Techniques

Conventional solvent extraction techniques are widely used due to their simplicity and cost-effectiveness. These methods involve the use of solvents to dissolve and extract soluble compounds from the plant matrix. Common conventional methods include maceration, infusion, decoction, percolation, and Soxhlet extraction. nih.govplantarchives.orgbioticapublications.comresearchgate.nete3s-conferences.orgresearchgate.netbepls.com

Maceration: This involves soaking the ground plant material in a solvent at room temperature for a specified period, with occasional stirring or shaking. nih.govplantarchives.orge3s-conferences.org The soluble compounds diffuse into the solvent.

Percolation: In this method, the solvent is allowed to flow slowly through a column packed with the plant material. nih.gove3s-conferences.org This continuous flow helps in the efficient extraction of soluble constituents.

Soxhlet Extraction: This is a continuous hot extraction method where the solvent is repeatedly vaporized and condensed, dripping onto the plant material in a thimble. nih.govplantarchives.orgbioticapublications.come3s-conferences.orgresearchgate.netbepls.comunirioja.es This method is efficient for extracting compounds with good solubility in the chosen solvent but may not be suitable for heat-sensitive compounds. e3s-conferences.orgresearchgate.net

Solvents commonly used in conventional extraction include polar solvents like water and alcohols (e.g., methanol, ethanol), intermediate polar solvents like acetone (B3395972) and dichloromethane, and nonpolar solvents like n-hexane and ether. nih.govresearchgate.net The polarity of the solvent is a key factor in determining the types of compounds extracted. nih.govplantarchives.org For this compound, a glycoside, polar or intermediate polar solvents are likely to be more effective.

Modern and Advanced Extraction Technologies for Bioactive Compounds

Modern extraction techniques offer advantages over conventional methods, including reduced solvent consumption, shorter extraction times, higher yields, and improved extract purity. bioticapublications.comresearchgate.netresearchgate.netunirioja.esnih.gov These methods often utilize physical forces or enzymes to enhance the release of compounds from the plant matrix.

Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to create cavitation bubbles in the solvent, which helps to disrupt plant cell walls and improve the diffusion of compounds into the solvent. nih.govbioticapublications.comresearchgate.netresearchgate.netunirioja.esnih.gov UAE can significantly reduce extraction time and solvent usage. researchgate.net

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and the moisture within the plant material, increasing pressure within the cells and facilitating the release of analytes. nih.govbioticapublications.comresearchgate.nete3s-conferences.orgresearchgate.netunirioja.esnih.gov MAE is known for its speed and efficiency. e3s-conferences.org

Supercritical Fluid Extraction (SFE): SFE uses a supercritical fluid, typically carbon dioxide, as the solvent. nih.govbioticapublications.comresearchgate.netresearchgate.netunirioja.esnih.govnih.govscielo.br Supercritical fluids have properties between those of a liquid and a gas, allowing them to penetrate the plant matrix effectively. SFE is considered a "green" extraction method due to the non-toxic nature of CO2 and the ease of solvent removal. bioticapublications.comunirioja.esnih.gov

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE uses solvents at elevated temperatures and pressures to increase the solubility and extraction speed of target compounds. researchgate.netnih.govnih.govnih.gov

While specific studies detailing the application of each of these modern techniques specifically for this compound extraction were not extensively found, these methods are broadly applicable to the extraction of various bioactive compounds, including lignans (B1203133) and glycosides which are structurally related to this compound. bioticapublications.comresearchgate.netunirioja.esnih.gov

Chromatographic Techniques for this compound Purification and Separation

Following the initial extraction, chromatographic techniques are essential for separating this compound from other compounds present in the crude extract and achieving high purity. researchgate.netnih.govresearchgate.net

Liquid Chromatography Applications (e.g., MPLC, VLC, HPLC)

Liquid chromatography techniques separate compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. lcms.cz Various scales and types of liquid chromatography are employed in natural product purification.

Medium Pressure Liquid Chromatography (MPLC): MPLC is a preparative chromatographic technique that operates at medium pressures, typically used for purifying compounds on a larger scale than analytical HPLC but smaller than traditional column chromatography. researchgate.netnih.gov It bridges the gap between VLC and HPLC, offering faster separation times and better resolution than VLC. nih.gov

Vacuum Liquid Chromatography (VLC): VLC is a rapid preparative chromatographic technique that uses vacuum to pull the solvent through a stationary phase packed in a short, wide column. youtube.comresearchgate.net It is often used for preliminary fractionation of crude extracts before employing higher-resolution techniques. researchgate.net One study on Penicillium oxalicum extracts utilized VLC for fractionation. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical and preparative technique that uses high pressure to pump the mobile phase through a column packed with small stationary phase particles, providing high resolution and sensitivity. researchgate.netnih.govresearchgate.netbiorxiv.orgnih.govbiorxiv.orgresearchgate.netnih.govresearchgate.netnih.govyoutube.com It is commonly used for the final purification of compounds like this compound. researchgate.net Studies have reported using preparative HPLC with a C18 column and a methanol-water gradient for the purification of compounds, including this compound, from Flacourtia ramontchi. researchgate.net Analytical HPLC with C18 columns and gradients of water/methanol or water/acetonitrile with acidic modifiers (like formic acid) are frequently used for the analysis and separation of plant metabolites, including lignans and glycosides. biorxiv.orgnih.govbiorxiv.orgresearchgate.netnih.govresearchgate.net

Data from a study on Flacourtia ramontchi illustrates the use of preparative HPLC for this compound purification:

| Fraction from Sephadex LH-20 | Preparative HPLC Column | Mobile Phase | Flow Rate | Retention Time (tR) | Compound | Yield (mg) |

| Fraction 3 (1.5 g) | Agilent ZORBAX Eclipse XDB-C18 | MeOH-H2O | Not specified | 50 min | This compound | 12 |

Data compiled from Search Result researchgate.net.

This table shows that after initial separation using Sephadex LH-20, preparative HPLC was used to isolate this compound from a fraction. researchgate.net

Solid-Phase Extraction Methodologies

Solid-Phase Extraction (SPE) is a sample preparation technique used for the selective isolation or concentration of analytes from a complex matrix. lcms.czscpscience.comresearchgate.netsigmaaldrich.com It utilizes a solid stationary phase (sorbent) to retain the target compound or remove interfering substances. lcms.czscpscience.comresearchgate.net

SPE can be used for sample clean-up before chromatographic analysis or as a preliminary purification step. lcms.czresearchgate.net The selection of the appropriate sorbent is crucial and depends on the chemical properties of the target compound and the matrix. scpscience.comresearchgate.net For polar compounds like this compound, reversed-phase SPE (using C18 or C8 sorbents) or normal-phase SPE might be applicable depending on the specific protocol. nih.govnih.gov Ion-exchange SPE could also be relevant if this compound or associated compounds are ionized. nih.govscpscience.com SPE offers advantages such as reduced solvent usage and faster sample processing compared to liquid-liquid extraction. researchgate.net

Challenges and Optimization Strategies in this compound Isolation Protocols

The isolation of this compound, like other natural products, presents several challenges. The concentration of this compound in plant tissues might be low, requiring large amounts of starting material and efficient extraction methods. nih.gov The presence of other structurally similar compounds, such as other lignans and glycosides found in Flacourtia and Ficus species, necessitates high-resolution separation techniques to obtain pure this compound. researchgate.netresearchgate.netresearchgate.net

Challenges in plant extract processing include the presence of complex matrices containing pigments, lipids, sugars, and other secondary metabolites that can interfere with the isolation and purification steps. nih.govthermofisher.comcd-genomics.com Polysaccharides and phenolic compounds, common in plant tissues, can also pose challenges during extraction and purification. thermofisher.comcd-genomics.com

Optimization strategies aim to maximize the yield and purity of this compound while minimizing costs and environmental impact. This involves optimizing parameters at each step of the isolation process:

Extraction: Optimizing solvent type, solvent-to-sample ratio, temperature, time, and extraction cycles can improve efficiency. nih.govbepls.com For modern techniques, parameters like sonication power and time (UAE) or microwave power and irradiation time (MAE) need optimization. unirioja.esnih.gov

Purification: Optimizing chromatographic conditions, including stationary phase, mobile phase composition and gradient, flow rate, and detection wavelength, is crucial for achieving good separation and purity. biorxiv.orgnih.govbiorxiv.orgresearchgate.netnih.govresearchgate.net For SPE, selecting the appropriate sorbent, conditioning, loading, washing, and elution steps are critical. lcms.czscpscience.comresearchgate.netsigmaaldrich.com

Sample Preparation: Proper drying and grinding of plant material are important for efficient extraction. bepls.comscielo.br Pre-treatment steps, such as defatting or removal of interfering compounds using techniques like SPE or precipitation, can improve the effectiveness of subsequent purification steps. thermofisher.com The use of additives like polyvinylpyrrolidone (B124986) (PVP) can help remove polysaccharides and phenolic compounds during extraction. thermofisher.compacb.com

Detailed research findings on specific optimization strategies solely for this compound are limited in the provided search results. However, the general principles of optimizing extraction and chromatography for natural products apply. Studies on related compounds and plant matrices highlight the importance of systematic optimization to improve isolation protocols. bepls.comnih.gov

Biosynthesis and Metabolic Profiling of Ramontoside

Proposed Biosynthetic Pathways of Ramontoside as a Butyrolactone Lignan (B3055560) Disaccharide

This compound is a lignan glycoside foodb.ca. Lignans (B1203133) are a class of polyphenols derived from the oxidative coupling of two cinnamate (B1238496) units, typically coniferyl alcohol foodb.ca. The core structure of this compound includes a butyrolactone lignan skeleton, specifically an arylnaphthalene lignan lactone, linked to a disaccharide moiety nih.govfoodb.ca.

The biosynthesis of lignans generally begins with the shikimate pathway, which produces phenylalanine and tyrosine. These amino acids are then converted to cinnamic acids and subsequently to monolignols like coniferyl alcohol foodb.ca. The coupling of two monolignol units, often mediated by dirigent proteins and laccase or peroxidase enzymes, forms the lignan core foodb.ca.

Given that this compound is a glycoside of diphyllin (B1215706) nih.gov, its biosynthesis likely involves the formation of the diphyllin aglycone followed by glycosylation. Diphyllin itself is an arylnaphthalene lignan lactone foodb.cagoogle.com. The specific steps leading to the formation of the diphyllin core from monolignol precursors would involve oxidative coupling and cyclization reactions.

The glycosylation step involves the attachment of the disaccharide, glucopyranosyl(1->4)-2,3-di-O-methylxylopyranoside, to the diphyllin aglycone at the 4-O position nih.gov. This process requires specific glycosyltransferases that recognize both the diphyllin structure as the acceptor molecule and the activated sugar donor molecules mdpi.com. The methylation of the xylopyranose unit would occur either before or after its attachment to glucose and the subsequent transfer to the aglycone.

While a detailed, step-by-step enzymatic pathway specifically for this compound biosynthesis has not been fully elucidated in the provided search results, the general principles of lignan and glycoside biosynthesis in plants provide a framework for understanding its formation.

Enzymatic Mechanisms Involved in this compound Glycoside Formation

The formation of this compound involves glycosylation, a process where sugar moieties are enzymatically transferred to an acceptor molecule mdpi.comglycanage.com. This reaction is catalyzed by glycosyltransferases (GTs) mdpi.com. GTs facilitate the formation of glycosidic bonds, linking the sugar from an activated donor (typically a sugar nucleotide) to a hydroxyl group on the aglycone, diphyllin in this case mdpi.comnih.gov.

The specific glycosyltransferases involved in synthesizing the glucopyranosyl(1->4)-2,3-di-O-methylxylopyranoside disaccharide and attaching it to diphyllin are not explicitly identified in the search results. However, the process would involve multiple enzymatic steps:

Synthesis of activated sugar donors for glucose and xylose.

Methylation of the xylose moiety.

Formation of the (1->4) linkage between glucose and the methylated xylose, likely catalyzed by a specific glycosyltransferase.

Transfer of the formed disaccharide to the 4-O position of the diphyllin aglycone, catalyzed by another specific glycosyltransferase nih.gov.

Enzymatic glycosylation is known for its high regioselectivity and stereoselectivity, ensuring the correct linkage and orientation of the sugar moieties mdpi.com. The cellular location of these enzymatic reactions can vary, including the endoplasmic reticulum, Golgi apparatus, cytosol, and nucleus, depending on the specific glycosylation event nih.govthermofisher.com.

Influence of Environmental Factors and Plant Physiology on this compound Accumulation within Plant Tissues

The accumulation of secondary metabolites like this compound in plant tissues can be significantly influenced by environmental factors and the plant's physiological state nih.govresearchgate.netfrontiersin.org. Plants synthesize secondary metabolites, including lignans and glycosides, in response to various environmental stresses and as part of their normal development nih.govresearchgate.net.

While direct studies on the environmental factors affecting this compound accumulation are limited in the provided results, research on other plant secondary metabolites and studies involving this compound in metabolomic profiling under stress conditions offer some insights.

Environmental stresses such as temperature, light, drought, soil salinity, and nutrient availability can impact the biosynthesis and accumulation of secondary metabolites nih.govresearchgate.netmdpi.com. For example, studies on other plant species show that factors like strong light, high temperature, and drought can increase the accumulation of certain secondary metabolites frontiersin.org. Conversely, high temperature and increased nitrogen fertilizer can sometimes decrease accumulation frontiersin.org. The influence of these factors is often species-specific and can vary depending on the specific compound and plant tissue nih.govresearchgate.net.

A metabolomic study on willow (Salix sp.) under salinity stress found that this compound was among the compounds whose levels were affected. Specifically, this compound showed a decrease in stems under moderate salinity (NaCl) nih.govbiorxiv.orgbiorxiv.org. This suggests that salinity, as an environmental factor, can influence this compound accumulation, potentially by affecting the metabolic pathways involved in its synthesis or degradation. The organ-specific depletion observed in stems highlights the influence of plant physiology and tissue type on metabolite distribution and response to stress nih.govbiorxiv.orgbiorxiv.org.

Plant developmental stage and tissue type also play a role in the spatial and temporal accumulation of secondary metabolites frontiersin.org. This compound was initially isolated from the heartwood of Flacourtia ramontchi nih.gov, suggesting its presence and potential accumulation in this specific tissue. Metabolomic studies have shown that different plant organs (roots, stems, leaves) have distinct metabolic profiles and can respond differently to environmental changes nih.govbiorxiv.orgbiorxiv.org.

Metabolomics Approaches in Identifying this compound and Related Secondary Metabolites

Metabolomics, the comprehensive study of metabolites within a biological system, is a powerful approach for identifying and profiling secondary metabolites like this compound core.ac.uk. Untargeted metabolomics, in particular, allows for the detection and identification of a wide range of compounds in a sample without prior knowledge of their identity nih.govbiorxiv.orgunipi.it.

Liquid chromatography-mass spectrometry (LC-MS/MS) is a common analytical technique used in metabolomics for the separation, detection, and identification of plant secondary metabolites nih.govbiorxiv.orgunito.it. In untargeted metabolomics workflows, LC-MS/MS data is acquired, and then computational tools are used for compound identification based on accurate mass, fragmentation patterns, and comparison to spectral databases nih.govbiorxiv.org.

This compound has been identified in metabolomic studies using such approaches nih.govbiorxiv.orgunipi.itunito.itaglionevaldichiana.net. For example, untargeted metabolomic profiling using LC-MS/MS was employed to investigate the phytochemical composition of different Allium species, where this compound was among the detected polyphenols unipi.itaglionevaldichiana.net. Similarly, a metabolomic study on willow under salinity stress identified this compound using untargeted LC-MS/MS analysis and in silico prediction tools nih.govbiorxiv.org.

Metabolomics allows for the comparative analysis of metabolite profiles under different conditions (e.g., different environmental stresses, plant tissues, or genotypes) to identify compounds like this compound that are differentially accumulated nih.govbiorxiv.org. This can provide insights into the metabolic pathways affected by these conditions and the potential roles of the identified metabolites in plant adaptation or response.

Related secondary metabolites, such as other lignans or glycosides present in the same plant extracts, can also be identified and profiled using metabolomics nih.govbiorxiv.org. The identification of this compound alongside other lignans and phenylpropanoids in willow stems under salinity stress exemplifies how metabolomics can reveal the co-occurrence and potential relatedness of various secondary metabolites within a plant tissue nih.govbiorxiv.orgbiorxiv.org.

Metabolomics approaches contribute significantly to understanding the complex metabolic landscape of plants and the factors influencing the production and accumulation of specialized compounds like this compound.

Investigation of Biological Activities Through Preclinical Studies in Vitro and in Vivo

Anti-inflammatory Modulatory Effects of Ramontoside

Inflammation is a complex biological response involving various signaling pathways and mediators. Studies have investigated this compound's ability to modulate inflammatory processes.

In vitro studies have explored the cellular mechanisms by which this compound might exert anti-inflammatory effects. One key area of investigation involves the modulation of inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. The NF-κB pathway is a crucial regulator of immune and inflammatory responses, controlling the expression of numerous pro-inflammatory genes. nih.govnih.gov Aberrant NF-κB signaling is implicated in chronic inflammatory diseases. nih.govresearchgate.net

Research indicates that this compound may possess anti-inflammatory activity, supported by observed inhibitory effects on the activation of NF-κB. researchgate.net This suggests that this compound could interfere with the cascade of events that leads to the activation and nuclear translocation of NF-κB, thereby reducing the expression of downstream inflammatory mediators. While specific detailed data on this compound's direct interaction or precise mechanism within the NF-κB pathway (e.g., inhibition of IκB kinase, prevention of IκB degradation, or blocking nuclear translocation of NF-κB subunits) were not extensively detailed in the provided snippets, the reported inhibitory effect on NF-κB activation highlights a potential molecular target for its anti-inflammatory action. researchgate.net

While the provided search results mention the anti-inflammatory activity of Flacourtia ramontchi extracts researchgate.net, and the potential anti-inflammatory activity of this compound itself google.comresearchgate.netresearchgate.net, specific detailed findings from in vivo studies using isolated this compound to assess inflammatory responses were not prominently featured in the immediate search results. In vivo models typically involve inducing inflammation in animals using various stimuli (e.g., chemical irritants, pathogens) and then evaluating the effect of the test compound on inflammatory markers, cellular infiltration, and tissue damage. Further research would be needed to provide specific data on this compound's efficacy in established in vivo models of inflammation.

Antioxidant System Modulation by this compound

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is implicated in various diseases, including inflammatory conditions. ijrap.netmedwinpublishers.com this compound's potential to modulate the antioxidant system has been investigated through various in vitro assays.

Radical scavenging assays are common in vitro methods used to evaluate the ability of a compound to neutralize free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method that measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a reduction in its absorbance. ijrap.netdoc-developpement-durable.orgmedwinpublishers.comwikipedia.orguminho.ptsci-hub.seresearchgate.netmdpi.commdpi.com

Studies have demonstrated that this compound exhibits antioxidant activities, as shown by its DPPH radical-scavenging effects. researchgate.net Extracts containing this compound from Flacourtia species have also shown DPPH scavenging activity, often in a concentration-dependent manner. innovareacademics.inindianbotsoc.orgijrap.netdoc-developpement-durable.org For instance, an ethanol (B145695) extract of F. jangomas leaves, which contains this compound, showed significant DPPH radical scavenging activity with an IC₅₀ value of 11 μg/ml, compared to ascorbic acid with an IC₅₀ of 5 μg/ml. innovareacademics.inindianbotsoc.org Another study on Flacourtia indica extracts, also containing this compound, reported DPPH scavenging activity where a concentration of 500 μg was able to scavenge 51.33% of the DPPH free radical, comparable to ascorbic acid. ijrap.net

The nitric oxide (NO) scavenging assay is another method used to assess antioxidant capacity by measuring the ability of a compound to inhibit the production or scavenge nitric oxide radicals, which are involved in inflammatory processes and oxidative stress. ijrap.netrsc.orgajol.info Extracts of Flacourtia indica, containing this compound, have shown the ability to inhibit nitric oxide generation in a concentration-dependent manner. ijrap.netdoc-developpement-durable.org At a concentration of 50 μg/ml, the extract was able to produce 60% inhibition of NO generation, which was comparable to the 77.33% scavenging by ascorbic acid at the same concentration. ijrap.net

Here is a table summarizing some representative radical scavenging data from studies on Flacourtia extracts containing this compound:

| Assay | Sample Source | Concentration | Result (e.g., % Inhibition, IC₅₀) | Standard (IC₅₀) | Reference |

| DPPH Scavenging | F. jangomas leaf ethanol extract | - | IC₅₀ = 11 μg/ml | Ascorbic Acid (5 μg/ml) | innovareacademics.inindianbotsoc.org |

| DPPH Scavenging | F. indica extract | 500 μg | 51.33% scavenging | Ascorbic Acid | ijrap.net |

| Nitric Oxide Scavenging | F. indica extract | 50 μg/ml | 60% inhibition | Ascorbic Acid (77.33%) | ijrap.net |

Beyond radical scavenging, the antioxidant activity of compounds can be evaluated by measuring their effects on oxidative stress markers in biological systems. These markers include levels of reactive oxygen species, lipid peroxidation products (e.g., malondialdehyde), and the activity of endogenous antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase, glutathione (B108866) peroxidase), and reduced glutathione content. researchgate.net

Antimicrobial Efficacy Assessments of this compound

The antimicrobial potential of this compound has also been investigated in preclinical studies. Microorganisms, including bacteria and fungi, can cause various infections, and the search for new antimicrobial agents is an ongoing area of research.

This compound has been characterized as having antimicrobial activities. researchgate.net Extracts from Flacourtia species, which contain this compound, have demonstrated antimicrobial activity against various bacterial strains. innovareacademics.inindianbotsoc.orgresearchgate.net For example, fruit extract of F. jangomas has shown good antimicrobial activity against Pseudomonas aeruginosa, Klebsiella pneumonia, and E. coli. innovareacademics.inindianbotsoc.org Another study evaluating F. ramontchi extracts reported antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., E. coli), as well as fungi, using methods like cup-plate agar (B569324) diffusion and disc diffusion. researchgate.net Minimum inhibitory concentration (MIC) values were determined for these extracts, indicating the concentration required to inhibit visible microbial growth. researchgate.net For the F. ramontchi extracts, the zones of inhibition ranged from 8-16 mm for E. coli and 7-13.5 mm for S. aureus. researchgate.net The MIC was found to be 0.3 mg/mL against all tested Gram-negative bacteria and 0.4 mg/mL against S. aureus. researchgate.net

While these findings highlight the antimicrobial potential associated with this compound-containing extracts, specific data on the antimicrobial efficacy (e.g., MIC values) of isolated this compound against a panel of microorganisms would provide a clearer understanding of its direct antimicrobial properties.

Here is a table summarizing some representative antimicrobial data from studies on Flacourtia extracts containing this compound:

| Microorganism | Sample Source | Method | Result (e.g., Zone of Inhibition, MIC) | Reference |

| Pseudomonas aeruginosa | F. jangomas fruit | - | Good activity | innovareacademics.inindianbotsoc.org |

| Klebsiella pneumonia | F. jangomas fruit | - | Good activity | innovareacademics.inindianbotsoc.org |

| E. coli | F. jangomas fruit | - | Good activity | innovareacademics.inindianbotsoc.org |

| E. coli | F. ramontchi extract | Cup-plate/Disc diffusion | Zone of Inhibition: 8-16 mm; MIC: 0.3 mg/mL | researchgate.net |

| Staphylococcus aureus | F. ramontchi extract | Cup-plate/Disc diffusion | Zone of Inhibition: 7-13.5 mm; MIC: 0.4 mg/mL | researchgate.net |

| Fungi | F. ramontchi extract | Cup-plate/Disc diffusion | Activity observed | researchgate.net |

Note: This table presents data from extracts containing this compound. The results suggest that this compound likely contributes to the observed antimicrobial activity.

Antibacterial Spectrum Analysis

Information specifically detailing the antibacterial spectrum analysis of isolated this compound is limited in the provided search results. However, extracts from plants containing this compound, such as Flacourtia jangomas, have demonstrated antimicrobial activity. researchgate.net Additionally, other lignans (B1203133) and plant-derived compounds have shown antibacterial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria in preclinical studies. nih.govnih.govfrontiersin.org The evaluation of antibacterial agents typically involves in vitro studies to determine minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) against a panel of bacterial species, followed by in vivo models to assess efficacy in infected animals. nih.govresearchgate.netwho.int

Antifungal and Antiviral Activity Evaluation

Preclinical investigations into the antifungal and antiviral activities of this compound are not extensively detailed in the search results. However, phenolic glycosides from Flacourtia ramontchi, the plant from which this compound was isolated, have shown antiviral activity. researchgate.net While some plant extracts containing this compound have demonstrated antiviral effects, purified compounds from these extracts did not show significant activity in certain antiviral assays, such as the CHIKV virus-cell-based assay. researchgate.net Studies on other compounds, including novel triazole derivatives and triterpenoids, illustrate the methodologies used in evaluating antifungal activity against various Candida species and filamentous fungi in both in vitro and in vivo models. nih.govbiospace.commdpi.comfrontiersin.org Preclinical antiviral profiling often involves cellular assays and in vivo studies using relevant animal models. frontiersin.orgaligos.comnatap.org

Hepatoprotective Potential in Experimental Systems

The hepatoprotective potential of this compound has been investigated in experimental systems. This compound, along with other compounds, was isolated from the heartwood of Flacourtia ramontchi and has been associated with hepatoprotective activity. researchgate.net Studies on plant extracts containing similar phenolic compounds and lignans have demonstrated hepatoprotective effects against chemically induced liver damage in experimental animals, such as rats and mice. nih.govmdpi.comekb.eg These studies often evaluate the restoration of liver enzyme levels (e.g., AST, ALT, ALP), reduction of bilirubin, and improvement in liver histology. nih.govmdpi.comekb.eg In vitro models using cultured hepatocytes and in vivo models involving hepatotoxic agents like carbon tetrachloride (CCl4) or D-galactosamine/lipopolysaccharide (D-GalN/LPS) are commonly used to assess hepatoprotective activity. nih.govmdpi.comcas.cznih.gov

Analgesic Pathway Investigations in Preclinical Models

This compound has been implicated in analgesic activity. An alcoholic extract from the aerial parts of Flacourtia ramontchi, which contains this compound, was investigated for its analgesic effects in Swiss albino mice using models such as the acetic acid-induced writhing test, formalin-induced paw licking model, and tail flick model. scispace.comresearchgate.net The extract demonstrated significant and dose-dependent analgesic activity in these acute and subacute animal models. scispace.comresearchgate.net Preclinical investigations into analgesic pathways often utilize in vivo models that induce pain through thermal, chemical, or mechanical stimuli, as well as in vitro receptor binding assays. slideshare.netnih.gov

Antimalarial Activity Profiling

While extracts of Flacourtia species have shown antimalarial activity, specific data on the antimalarial activity profiling of isolated this compound is not prominent in the provided search results. researchgate.netresearchgate.net Preclinical antimalarial activity profiling typically involves evaluating the compound's efficacy against Plasmodium falciparum in vitro and Plasmodium berghei in in vivo mouse models. nih.govmdpi.combionorte.org.brfrontiersin.orgnih.gov These studies often assess the inhibition of parasite growth and survival at different life cycle stages. frontiersin.org

Cytotoxic and Antiproliferative Effects in Cellular Models

Investigations into the cytotoxic and antiproliferative effects of this compound in cellular models are not extensively detailed for the isolated compound in the search results. However, other lignans and plant-derived compounds have been evaluated for their cytotoxic and antiproliferative activities against various cancer cell lines. nih.govgoogle.comnih.govmdpi.complos.orgresearchgate.netbiorxiv.org

Cellular Line Investigations for Antiproliferative Activity

Antidiabetic and Antihyperglycemic Explorations

Several plant extracts containing this compound have been investigated for antidiabetic and antihyperglycemic effects in preclinical studies researchgate.netinnovareacademics.in. Canthium coromandelicum, a plant known to contain this compound, has been reported to possess antidiabetic activity researchgate.net. Additionally, crude extracts of Flacourtia plants have shown anti-hyperglycemic activities innovareacademics.in.

General preclinical research in the antidiabetic field explores various mechanisms, including the modulation of insulin (B600854) resistance, improvement of beta cell function, regulation of glucose absorption, and effects on incretin-related pathways. Inhibition of enzymes like dipeptidyl peptidase IV (DPP-IV), α-amylase, and α-glucosidase are also targets in antidiabetic strategies. In vitro and in vivo studies on other natural compounds and plant extracts have demonstrated hypoglycemic effects and improvements in parameters like fasting blood glucose, glycosylated hemoglobin, and insulin levels. However, specific detailed preclinical data, research findings, or elucidated molecular mechanisms for the antidiabetic or antihyperglycemic activity of isolated this compound were not found in the provided search results.

Derivatization and Semisynthetic Modifications of Ramontoside

Chemical Modification Strategies for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural features of a molecule contribute to its biological activity. For a complex molecule like Ramontoside, SAR studies involve systematically modifying different parts of its structure—both the aglycone (Diphyllin) and the disaccharide moiety—and evaluating the impact of these changes on a specific biological endpoint. While specific SAR studies on this compound are not extensively documented in the public domain, strategies can be extrapolated from research on related arylnaphthalene lignans (B1203133), such as Podophyllotoxin, and other natural product glycosides. nih.govtandfonline.comresearchgate.net

Key modification sites on the this compound scaffold for SAR exploration would include:

The Glycosidic Moiety: The disaccharide chain (β-D-glucopyranosyl-(1→4)-2,3-di-O-methyl-β-D-xylopyranoside) is a prime target for modification. Its role in solubility, cell permeability, and interaction with biological targets is significant. researchgate.net Strategies include:

Glycorandomization: Replacing the native glucose or xylose units with other sugars (e.g., rhamnose, galactose, fucose) to probe the specificity of target interactions. nih.gov

Modification of Sugar Substituents: Altering or removing the methyl groups on the xylopyranoside unit or the hydroxyl groups on the glucopyranoside could reveal their importance for activity.

Changing the Glycosidic Linkage: Modifying the (1→4) linkage between the two sugar units could alter the conformation and flexibility of the sugar chain, potentially impacting biological function.

The Aglycone Core (Diphyllin): The Diphyllin (B1215706) structure offers several sites for chemical derivatization.

The Lactone Ring: This functional group is often critical for the activity of arylnaphthalene lignans. Opening the lactone ring to form the corresponding hydroxy acid or converting it to an amide could drastically alter the molecule's electronic properties and hydrogen bonding capacity, likely impacting its biological profile. sci-hub.se

Methoxy (B1213986) and Methylenedioxy Groups: Demethylation of the methoxy groups or opening of the methylenedioxy ring can create free hydroxyl groups. These new functionalities can serve as new attachment points for other groups or can directly influence target binding through new hydrogen bonds. tandfonline.com

Aromatic Rings: Introduction of substituents (e.g., halogens, nitro groups, amino groups) onto the aromatic rings can modulate the electronic and steric properties of the aglycone, influencing its pharmacokinetic and pharmacodynamic properties.

The following table outlines potential modifications to the this compound structure for SAR studies, based on general principles applied to similar natural products.

| Modification Site | Type of Modification | Rationale / Predicted Impact |

| Xylose Unit | Demethylation at C2/C3 | Investigate the role of hydrophobicity in the sugar moiety; may increase polarity. |

| Glucose Unit | Acylation/alkylation of hydroxyls | Modulate lipophilicity and cell membrane permeability. |

| Inter-glycosidic Linkage | Change from (1→4) to (1→6) | Alter the spatial orientation of the terminal glucose unit. |

| Aglycone: Lactone Ring | Reductive opening to a diol | Removes the electrophilic carbonyl; likely to reduce certain cytotoxic activities. |

| Aglycone: Methoxy Groups | O-demethylation | Introduce phenol (B47542) groups for new H-bonding or further derivatization. |

| Aglycone: Aromatic Core | Halogenation (e.g., Br, Cl) | Modify electronic properties and potentially enhance binding affinity through halogen bonds. |

These modifications, when systematically applied and combined with rigorous biological testing, would build a comprehensive SAR map for the this compound scaffold, guiding the design of more potent and selective derivatives.

Synthesis of this compound Analogs

The synthesis of this compound analogs is essential for validating SAR hypotheses and producing novel compounds with improved properties. The chemical synthesis of such analogs can be approached through a semisynthetic strategy starting from the natural product or a total synthesis approach. Given the complexity of the molecule, semisynthesis using the isolated aglycone, Diphyllin, is often more practical.

The general synthetic approach to this compound analogs would involve two main stages: modification of the aglycone and/or the sugar donor, followed by a glycosylation reaction to couple the two parts.

Synthesis/Modification of the Aglycone (Diphyllin): The Diphyllin core can be isolated from natural sources or synthesized. nih.gov Once obtained, it can be chemically modified using the strategies mentioned in the SAR section (e.g., demethylation, aromatic substitution). For instance, derivatives of Diphyllin where the lactone has been converted to various amides have been synthesized and evaluated as V-ATPase inhibitors. researchgate.netresearchgate.net

Synthesis of the Glycosyl Donor: The disaccharide portion needs to be prepared as a suitable "glycosyl donor." This involves synthesizing the 2,3-di-O-methyl-xylopyranosyl-(1→4)-glucopyranoside unit and activating it for the glycosylation reaction. Common activating groups include trichloroacetimidates or bromides. Analogs can be created by using differently substituted or entirely different sugar building blocks at this stage.

Glycosylation: The final key step is the stereoselective formation of the glycosidic bond between the C4-hydroxyl group of the Diphyllin aglycone and the activated sugar donor. Various glycosylation methods can be employed, such as Schmidt's trichloroacetimidate (B1259523) method or phase-transfer catalysis, to achieve the desired linkage. researchgate.net By varying either the aglycone or the sugar donor, a library of analogs can be produced. For example, novel Diphyllin glycosides have been synthesized and shown to possess anticancer activity by targeting both Topoisomerase II and tubulin. sci-hub.senih.gov

A plausible synthetic scheme for generating a library of analogs is outlined below:

| Step | Description | Variations for Analog Synthesis |

| 1. Aglycone Preparation | Isolation of Diphyllin from a natural source or total synthesis. | Use of synthetically modified Diphyllin derivatives (e.g., with altered aromatic substituents). |

| 2. Sugar Donor Synthesis | Synthesis of the desired mono- or disaccharide with an activating group (e.g., trichloroacetimidate). | Use of different sugars, altered protecting groups, or different inter-glycosidic linkages. |

| 3. Glycosylation | Coupling of the aglycone with the activated sugar donor under catalytic conditions. | Altering reaction conditions to control stereoselectivity; using different coupling partners from Steps 1 & 2. |

| 4. Deprotection | Removal of protecting groups from the sugar moiety to yield the final analog. | Selective deprotection to leave certain groups intact for further modification. |

This modular approach allows for the systematic creation of a wide range of this compound analogs for biological evaluation.

Combinatorial Biosynthesis Approaches for Novel Glycoside Production

Combinatorial biosynthesis is a powerful strategy that leverages and engineers biological pathways to produce novel compounds. This approach can overcome the limitations of chemical synthesis, particularly for complex molecules, by using enzymes that offer high regio- and stereoselectivity. nih.gov For this compound, a combinatorial biosynthetic approach would aim to generate a library of novel lignan (B3055560) glycosides.

The biosynthesis of lignans like the Diphyllin aglycone begins with the phenylpropanoid pathway, which produces monolignols such as coniferyl alcohol. nsf.govnih.gov These monomers are then coupled in a reaction mediated by dirigent proteins (DIRs) and laccases to form a basic lignan scaffold like pinoresinol. A series of downstream tailoring enzymes (reductases, dehydrogenases, oxidases) then modify this scaffold to create diverse lignan structures. nsf.govnih.gov

A combinatorial biosynthesis strategy for novel this compound-like glycosides would involve two key components:

Engineered Production of the Aglycone: A microbial host, such as E. coli or yeast, could be engineered to produce the Diphyllin aglycone or related lignan precursors. This would involve introducing the necessary genes from the plant biosynthetic pathway. By mixing and matching tailoring enzymes from different plant sources, it may be possible to produce a variety of different lignan aglycones. frontiersin.org

Enzymatic Glycosylation (Glycodiversification): Once the aglycone is produced, it can be glycosylated using a panel of promiscuous glycosyltransferases (GTs). frontiersin.org GTs are enzymes that transfer a sugar moiety from an activated nucleotide sugar (like UDP-glucose) to an acceptor molecule (the aglycone). Many GTs exhibit relaxed substrate specificity, meaning they can accept a range of aglycones and/or nucleotide sugars. rsc.orgacs.org

The process would look as follows:

Host Strain Engineering: Construct a microbial strain containing the biosynthetic pathway for a specific lignan aglycone (e.g., Diphyllin).

Glycosyltransferase Library: Introduce a library of genes encoding for different GTs with known promiscuity into the host strain or use them in in vitro reactions.

Sugar Donor Engineering: If necessary, engineer the host to produce a variety of different nucleotide sugars to serve as donors for the GTs.

Fermentation & Isolation: Culture the engineered strains under conditions that promote the production of the aglycone and its subsequent glycosylation, leading to a mixture of novel glycosides that can be isolated and screened for biological activity.

This "glycodiversification" approach allows for the rapid generation of dozens or even hundreds of new this compound analogs, greatly expanding the chemical diversity available for drug discovery programs. nih.govnih.gov

Ethnobotanical Context and Traditional Applications in Research

Historical Records and Traditional Medicinal Uses of Ramontoside-Containing Flora

This compound has been reported in the heartwood of Flacourtia jangomas indianbotsoc.orginnovareacademics.in. Historically, various parts of Flacourtia jangomas have been utilized in traditional medicine systems, such as the Indian system of medicine indianbotsoc.orginnovareacademics.in.

Traditional uses documented for Flacourtia jangomas include addressing conditions like biliousness and diarrhea, bleeding gums, toothache, and diabetes indianbotsoc.orginnovareacademics.in. The leaves and bark have been used for bleeding gums and toothache, and an infusion of the bark has been employed as a gargle innovareacademics.in. The fruit is considered to alleviate vitiated doshas and toxic conditions and is used in bilious conditions and diarrhea indianbotsoc.orginnovareacademics.in. Leaves after decoction have been used for diarrhea, dysentery, and piles indianbotsoc.orginnovareacademics.in. Different parts of the plant have also been used for asthma, pre- and post-natal blood purification, intermittent fever (bark), and liver-related disorders (fruits) indianbotsoc.orginnovareacademics.in. The roots are described as sweet, refrigerant, depurative, alexipharmic, and diuretic, and useful in asthma and anemia innovareacademics.in.

Another plant where this compound has been reported is Flacourtia indica nih.govidosi.org. Ethnobotanical information indicates that F. indica is used as a traditional remedy idosi.org.

Correlating Traditional Knowledge with Modern Pharmacological Investigations of this compound

The traditional uses of plants containing this compound, such as Flacourtia jangomas, have spurred modern pharmacological investigations to validate these historical applications and explore the underlying mechanisms indianbotsoc.orgresearchgate.net. Research has focused on the chemical constituents of these plants, including compounds like this compound, to understand their potential therapeutic properties indianbotsoc.orgresearchgate.net.

Studies on Flacourtia jangomas have investigated various pharmacological properties, including anti-inflammatory, antibacterial, anti-diarrheal, antiviral, antioxidant, and anti-amylase activity indianbotsoc.org. While these studies often examine crude extracts or other constituents of the plant, the presence of compounds like this compound in the heartwood indianbotsoc.orginnovareacademics.in suggests a potential link between these traditional uses and the plant's chemical composition.

Modern research techniques, such as chromatographic and spectroscopic methods, coupled with multivariate analysis, allow for detailed analysis of the chemical compounds within medicinal plants, helping to correlate traditional uses with the presence of specific metabolites researchgate.netnih.gov. This approach aids in understanding the potential suitability of these plants and their constituents for clinical research researchgate.net.

Research findings on the pharmacological activities of Flacourtia jangomas extracts, which contain this compound, are summarized in the table below:

| Plant Part | Traditional Uses | Investigated Pharmacological Activities | References |

| Fruit | Bilious conditions, diarrhea, bleeding gum, toothache, diabetes, liver disorders | Not specified for fruit extract specifically, but plant has various activities | indianbotsoc.orginnovareacademics.in |

| Bark | Intermittent fever, bleeding gums, toothache, gargle (infusion) | Anti-inflammatory, antibacterial, anti-diarrheal, antiviral, antioxidant, anti-amylase (for plant extracts) | indianbotsoc.orginnovareacademics.in |

| Leaves | Diarrhea, dysentery, piles, bleeding gums, toothache | Anti-inflammatory, antibacterial, anti-diarrheal, antiviral, antioxidant, anti-amylase (for plant extracts) | indianbotsoc.orginnovareacademics.in |

| Roots | Asthma, anemia | Not specified for root extract specifically, but plant has various activities | innovareacademics.in |

| Heartwood | Contains this compound | Not specified for heartwood extract specifically | indianbotsoc.orginnovareacademics.in |

Note: The table above correlates traditional uses of plant parts with general pharmacological activities investigated for Flacourtia jangomas extracts, which may contain this compound depending on the plant part studied.

Regional Ethnobotanical Significance of this compound Sources

The ethnobotanical significance of plants containing this compound, such as Flacourtia jangomas and Flacourtia indica, is rooted in the traditional medicine practices of the regions where these plants are native or widely used indianbotsoc.orgidosi.org. These regions include parts of East Africa and Asia, particularly the Indian subcontinent indianbotsoc.org.

Ethnobotanical studies in areas like Pakistan and India highlight the continued reliance of local populations on traditional medicines derived from plants florajournal.comfao.org. The documentation of traditional knowledge regarding the use of plants like Flacourtia species in these regions is crucial, as this knowledge is sometimes at risk of being lost due to socioeconomic changes and other factors florajournal.comethnobotanyjournal.org.

The regional significance is underscored by the inclusion of such plants in local traditional healthcare systems for a variety of ailments indianbotsoc.orginnovareacademics.inflorajournal.com. The traditional knowledge held by communities in these areas provides a valuable resource for identifying plants with potential therapeutic compounds like this compound, guiding further scientific investigation osti.govresearchgate.net.

The study of medicinal plants in specific regions, such as the Kashmir Himalayan region or districts in Pakistan and India, reveals the diversity of plants used and the depth of traditional knowledge associated with them florajournal.comethnobotanyjournal.orgnih.govwisdomlib.org. This regional ethnobotanical context is essential for understanding the historical and ongoing role of this compound-containing flora in human health.

| Region/Country | Relevant Ethnobotanical Context | This compound Source Plants Mentioned in Context | References |

| Indian Subcontinent | Long history of medicinal plant use, significant reliance on traditional medicine, rich ethnobotanical heritage | Flacourtia jangomas, Flacourtia indica | indianbotsoc.orginnovareacademics.inflorajournal.comfao.org |

| Pakistan | Ethnobotany is a significant field, traditional medicine widely used, documentation of local knowledge | Flacourtia indica (mentioned as a source of this compound) | idosi.orgflorajournal.com |

| East Africa | Native region for Flacourtia genus | Flacourtia species | indianbotsoc.org |

Future Directions and Research Gaps in Ramontoside Studies

Advanced Methodologies for Comprehensive Ramontoside Analysis and Quantification

Precise and sensitive analytical methods are fundamental for the comprehensive study of this compound in various matrices, including plant extracts, biological samples, and research formulations. While basic analytical techniques exist, advanced methodologies are needed for accurate identification and quantification, especially in complex mixtures or at low concentrations.

Advanced analytical techniques, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and particularly hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are crucial for analyzing complex natural product mixtures. foodresearchlab.com These methods offer high sensitivity and specificity for the qualitative and quantitative analysis of compounds like this compound. foodresearchlab.com Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for elucidating the molecular structure of natural products. foodresearchlab.comnih.gov

Current research indicates this compound has been detected in certain foods and plants, but not always quantified. foodb.ca Developing validated and robust analytical methods using techniques like LC-MS or GC-MS would enable accurate quantification in diverse samples, facilitating pharmacokinetic studies and the standardization of extracts. foodresearchlab.comnih.gov

Data Table: Examples of Advanced Analytical Techniques Applicable to Natural Product Analysis

| Technique | Principle | Applications |

| HPLC | Separation based on differential partitioning | Analysis of non-volatile compounds like glycosides, polyphenols, vitamins. foodresearchlab.com |

| GC | Separation based on differential volatility | Analysis of volatile and semi-volatile compounds. foodresearchlab.com |

| LC-MS | Combination of LC separation and MS detection | Identification and quantification of complex mixtures, trace analysis. foodresearchlab.com |

| GC-MS | Combination of GC separation and MS detection | Identification and quantification of complex mixtures, trace analysis. foodresearchlab.com |

| NMR Spectroscopy | Exploits magnetic properties of atomic nuclei | Elucidation of molecular structure. foodresearchlab.com |

Elucidation of Complete Biosynthetic Routes and Regulation

Understanding the complete biosynthetic pathway of this compound in its source plants is a significant research gap. Elucidating the enzymes, genes, and regulatory mechanisms involved in its production is crucial for potential biotechnological applications, such as engineered biosynthesis.

Research into the biosynthesis of natural products often involves identifying key enzymes and genes through techniques like gene knockout and biochemical analysis. rsc.org Chemoproteomics, which uses activity probes to identify functional enzymes, is an emerging approach for elucidating plant natural product biosynthetic pathways, especially in cases where genes are dispersed across chromosomes. frontiersin.org

While studies have focused on the biosynthesis of other lignans (B1203133) and glycosides, the specific pathway for this compound remains largely uncharacterized. nih.govcore.ac.uk Future research should aim to identify the specific glycosyltransferases and other enzymes responsible for attaching the sugar moieties and modifying the lignan (B3055560) core of this compound. nih.gov Investigating the environmental and genetic factors that regulate this compound production in plants would also be valuable.

Deeper Mechanistic Understanding of this compound's Biological Activities at the Molecular Level

Although potential biological activities like antioxidant and anti-inflammatory effects have been suggested for glycosides, the precise molecular mechanisms by which this compound exerts these effects are not well-understood. ontosight.ai Identifying the specific cellular targets and signaling pathways modulated by this compound is essential for validating its potential therapeutic applications.

Researching the molecular mechanisms of natural products often involves in vitro assays and in vivo experiments to understand interactions with biological targets. ontosight.ai Studies on other natural compounds have utilized molecular docking and dynamics simulations to predict binding affinities with potential protein targets, such as enzymes involved in disease pathways. researchgate.netresearchgate.net

This compound has shown potential inhibitory activity against Mycobacterium tuberculosis UGM (uridine diphosphogalactofuranose mutase) in computational studies, suggesting a possible mechanism for antitubercular activity. researchgate.netresearchgate.net However, this requires experimental validation. Further research is needed to explore other potential targets related to its suggested antioxidant, anti-inflammatory, and antimicrobial properties. ontosight.ai

Exploration of Novel Therapeutic Avenues for this compound and its Analogs

Given its presence in traditionally used medicinal plants and its suggested biological activities, exploring the therapeutic potential of this compound and its synthesized analogs is a key future direction. This includes investigating its efficacy in relevant disease models and identifying potential new applications.

Natural products and their derivatives are a significant source of potential drug candidates. researchgate.netnih.gov Research on other lignans and glycosides has explored their use in various therapeutic areas, including anti-inflammatory, antimicrobial, and antiviral applications. researchgate.netresearchgate.net Analogs of natural compounds, such as prostaglandin (B15479496) analogs, have revolutionized the treatment of certain conditions by targeting specific pathways. reviewofoptometry.comnih.govjrmds.inentokey.comfrontiersin.org

While this compound has been mentioned in the context of antitubercular activity and its source plants have traditional medicinal uses, specific therapeutic applications for isolated this compound require dedicated investigation. doc-developpement-durable.orgdoc-developpement-durable.orgresearchgate.netphytojournal.com Future studies could focus on evaluating its efficacy in relevant in vitro and in vivo models for conditions where antioxidant, anti-inflammatory, or antimicrobial interventions are beneficial. Exploring the synthesis and biological evaluation of this compound analogs with potentially enhanced activity or specificity is also a promising avenue.

Integration of Omics Technologies in this compound Research

Integrating various omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic understanding of this compound's role in biological systems and its interactions at a molecular level. nih.govresearchgate.netnih.govfrontiersin.org

Omics technologies are increasingly used in natural product research to identify targets, elucidate mechanisms of action, and understand metabolic pathways. researchgate.netnih.govresearchgate.netnih.govfrontiersin.orgcore.ac.uk Metabolomics, in particular, can help identify and quantify a wide range of metabolites, providing insights into the metabolic changes induced by a compound or associated with its production. core.ac.ukbiorxiv.orgbiorxiv.org

Applying omics approaches to this compound research could involve studying the transcriptomic or proteomic changes in cells or organisms exposed to this compound to identify affected pathways and targets. researchgate.netnih.govfrontiersin.org Metabolomics could be used to investigate the metabolic profile of plants producing this compound or the metabolic impact of this compound in biological systems. core.ac.ukbiorxiv.orgbiorxiv.org Integrating data from multiple omics layers can provide a more comprehensive picture of this compound's biological effects and its biosynthesis. researchgate.netnih.gov

常见问题

Basic Research Questions

Q. What are the established methodologies for isolating and characterizing Ramontoside from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction, followed by chromatographic techniques (e.g., HPLC, TLC) guided by bioactivity assays. Characterization employs spectroscopic methods such as NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry (HRMS) to confirm structural integrity. Purity assessment via melting point analysis or HPLC-UV is critical .

- Experimental Design Tip : Include negative controls (e.g., solvent-only extracts) to rule out artifacts. Replicate isolation steps across multiple batches to ensure consistency .

Q. How can researchers design preliminary assays to evaluate this compound’s bioactivity?

- Methodological Answer : Begin with in vitro cell-based assays (e.g., cytotoxicity using MTT assays) or enzyme inhibition studies. Use dose-response curves to calculate IC₅₀ values. Ensure proper blinding and randomization to mitigate bias .

- Data Interpretation : Compare results to positive controls (e.g., known inhibitors) and validate findings across at least three independent experiments .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer : Conduct pharmacokinetic studies to assess bioavailability, metabolism, and tissue distribution. Use computational modeling (e.g., molecular dynamics) to predict metabolite activity. Cross-validate with ex vivo organoid models .

- Case Example : If in vitro data shows potent inhibition but in vivo results are weak, investigate plasma protein binding or hepatic metabolism using LC-MS/MS .

Q. How should researchers optimize experimental protocols to study this compound’s mechanism of action?

- Methodological Answer : Combine omics approaches (transcriptomics/proteomics) with CRISPR-Cas9 knockout models to identify target pathways. Use siRNA silencing or pharmacological inhibitors to confirm specificity. Include time-course experiments to track dynamic effects .

- Statistical Consideration : Apply multivariate analysis (e.g., PCA) to handle high-dimensional data and adjust for false discovery rates .

Q. What ethical and methodological challenges arise in translating this compound research to preclinical trials?

- Methodological Answer : Adhere to ARRIVE guidelines for animal studies, including power analysis to minimize sample sizes. Use humanized mouse models or patient-derived xenografts (PDXs) for relevance. Document adverse events rigorously .

- Ethical Framework : Obtain institutional review board (IRB) approval for human tissue use and ensure compliance with Nagoya Protocol for natural product sourcing .

Data Analysis and Reproducibility

Q. How can researchers address variability in this compound’s bioactivity across different cell lines?

- Methodological Answer : Perform lineage-specific sensitivity analysis (e.g., NCI-60 panel screening). Use ANOVA to identify cell line-specific confounding factors (e.g., expression of efflux pumps). Share raw data via repositories like Zenodo for transparency .

- Reproducibility Checklist :

| Step | Quality Control Measure |

|---|---|

| Cell culture | Mycoplasma testing, passage number tracking |

| Compound storage | Stability assays under varying pH/temperature |

| Data reporting | MIAME/MINSEQE guidelines for omics data |

Q. What statistical approaches are recommended for analyzing dose-dependent synergistic effects of this compound?

- Methodological Answer : Use the Chou-Talalay combination index (CI) method or Bliss independence model. Validate synergy with isobolograms and Monte Carlo simulations to quantify uncertainty .

- Pitfall Avoidance : Avoid conflating additive and synergistic effects; include single-agent controls in all experiments .

Literature and Knowledge Gaps

Q. How can systematic reviews identify understudied applications of this compound?

- Methodological Answer : Conduct PRISMA-guided reviews with keywords spanning pharmacology, structural biology, and disease models. Use tools like Covidence for screening and ROBINS-I for bias assessment .

- Example Gap : Limited data on this compound’s immunomodulatory effects in autoimmune models .

Q. What criteria define a robust structure-activity relationship (SAR) study for this compound derivatives?

- Methodological Answer : Synthesize analogs with systematic modifications (e.g., hydroxyl group methylation/acetylation). Use QSAR models to correlate structural features with bioactivity. Validate predictions via wet-lab assays .

- Data Standardization : Report IC₅₀, logP, and solubility metrics in compliance with FAIR data principles .

Tables: Key Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。